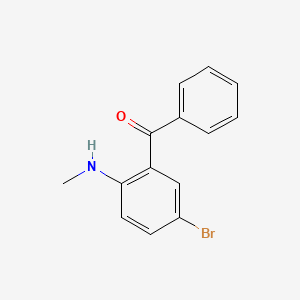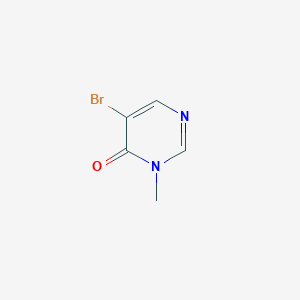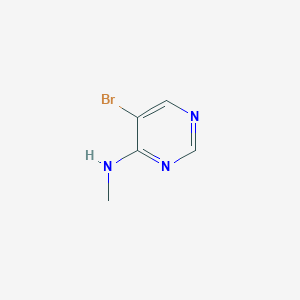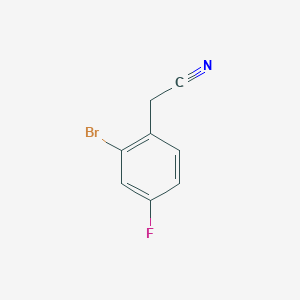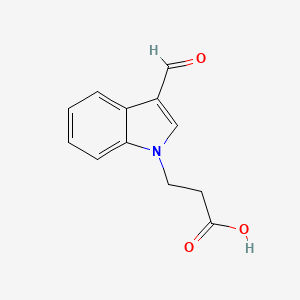
3-Bromo-2-methylfuran
描述
3-Bromo-2-methylfuran is an organic compound with the molecular formula C5H5BrO. It is a derivative of furan, characterized by the presence of a bromine atom at the third position and a methyl group at the second position of the furan ring. This compound is a colorless liquid with a distinctive odor and is soluble in organic solvents such as alcohols and ethers but insoluble in water .
作用机制
Target of Action
Furan derivatives, which include 3-bromo-2-methylfuran, have been noted for their remarkable therapeutic efficacy . They have been used in the creation of numerous innovative antibacterial agents .
Mode of Action
For instance, they can participate in the Diels–Alder cycloaddition reaction , a common reaction in organic chemistry that results in the formation of cyclic compounds. This reaction could potentially alter the function of the target molecule, leading to therapeutic effects.
Biochemical Pathways
Furan derivatives are known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The molecular weight of this compound is 16100 , which is within the range generally favorable for good bioavailability
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics . These could potentially result in various molecular and cellular effects, depending on the specific targets and pathways involved.
Action Environment
It’s worth noting that the efficacy of many chemical compounds can be influenced by factors such as ph, temperature, and the presence of other compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methylfuran typically involves the bromination of 2-methylfuran. One common method is to dissolve 2-methylfuran in dimethyl sulfoxide (DMSO) and add bromine and hydrobromic acid at low temperatures. The mixture is then subjected to a bromination reaction, followed by filtration and distillation to obtain pure this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through distillation and other separation techniques to meet industrial standards .
化学反应分析
Types of Reactions
3-Bromo-2-methylfuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding furan derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-methylfuran.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution Reactions: Products include various substituted furans depending on the nucleophile used.
Oxidation Reactions: Products include oxidized furan derivatives.
Reduction Reactions: The major product is 2-methylfuran.
科学研究应用
3-Bromo-2-methylfuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the production of various chemicals and materials.
相似化合物的比较
Similar Compounds
2-Bromo-5-methylfuran: Similar structure but with bromine at the second position.
3-Bromo-1-phenylprop-2-ynone: Similar bromine substitution but with a different core structure.
2-Methylfuran: Lacks the bromine atom but has a similar furan ring structure
Uniqueness
3-Bromo-2-methylfuran is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. This makes it valuable in various synthetic applications and research studies .
属性
IUPAC Name |
3-bromo-2-methylfuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO/c1-4-5(6)2-3-7-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRMMZSVAKYRZAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348916 | |
| Record name | 3-bromo-2-methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83457-06-1 | |
| Record name | 3-bromo-2-methylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83457-06-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes to obtain 3-Bromo-2-methylfuran?
A1: Two main synthetic approaches for this compound are described in the literature:
- From 3-methyl-3,6-endo-oxy-1,2,3,6-tetrahydrophthalic anhydride: This method involves bromination of the starting material followed by selective isolation and thermal decomposition of the desired dibromo anhydride intermediate (4-endo-5-exo-Dibromo-3-methyl-3,6-endo-oxyperhydrophthalic anhydride) in quinoline. This pathway leads specifically to this compound. []
- From γ,δ-epoxy-(E)-α-bromoacrylates: This approach utilizes a stereoselective cyclization reaction. Reacting a γ,δ-epoxy-(E)-α-bromoacrylate with MeAl3-H2O yields this compound. Interestingly, using Me3Al-(CF3)2CHOH as a reagent in this reaction leads to the formation of a 2-alkoxy-3-bromofuran derivative instead. []
Q2: Why is the synthesis of this compound particularly interesting for organic chemists?
A2: The presence of the bromine atom at the 3-position of the furan ring makes this compound a valuable building block for further synthetic transformations. [] This bromine atom can be readily substituted by various functional groups using established methodologies in organic synthesis, opening possibilities to access a wide array of functionalized furan derivatives.
Q3: Are there any studies exploring the potential applications of this compound derivatives?
A3: While the provided literature focuses primarily on the synthesis of this compound and its derivatives, the efficient access to diverse functionalized furans suggests their potential application in various fields. For example, furan derivatives are known for their biological activities and are often used as building blocks for pharmaceuticals and agrochemicals. Further research is needed to fully explore the potential applications of this specific group of this compound derivatives. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


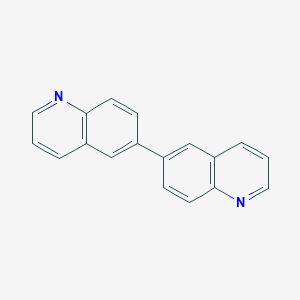
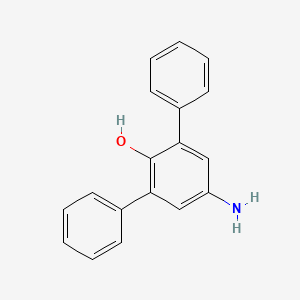
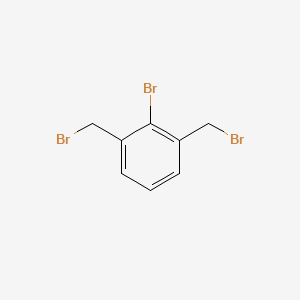
![6-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1268541.png)
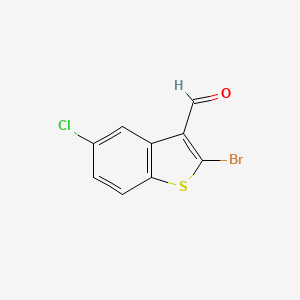
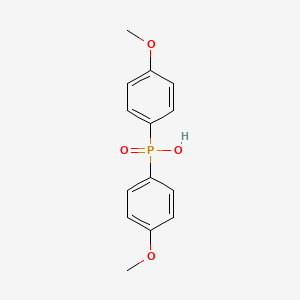
![[4-(1-Adamantyl)phenoxy]acetic acid](/img/structure/B1268545.png)
